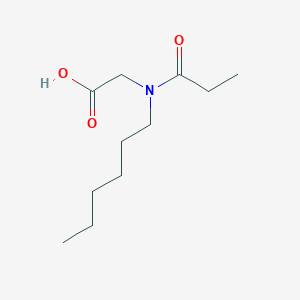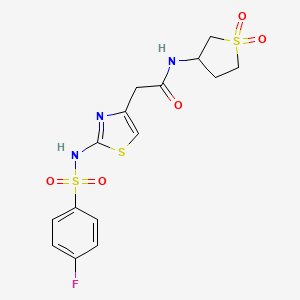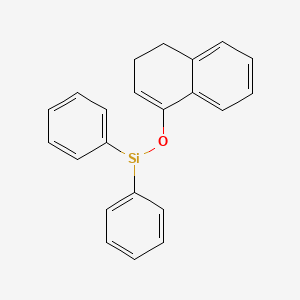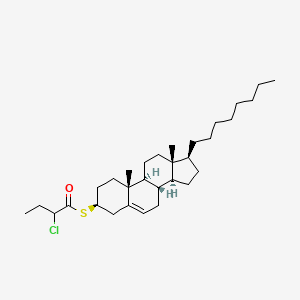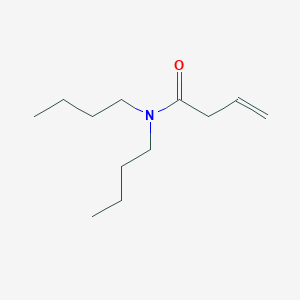
N,N-Dibutylbut-3-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutylbut-3-enamide is an organic compound belonging to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dibutylbut-3-enamide can be synthesized through several methods. One common approach involves the dehydrogenation of N,N-dibutylbutanamide. This reaction can be facilitated by using an iron-assisted regioselective oxidative desaturation process . Another method involves the direct synthesis of enamides via electrophilic activation of amides using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The iron-assisted oxidative desaturation method is preferred for its efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming N,N-dibutylbutanamide.
Substitution: The double bond in this compound can participate in substitution reactions, leading to the formation of various substituted enamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are often employed.
Major Products
The major products formed from these reactions include various substituted enamides, oxides, and reduced amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutylbut-3-enamide has several applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the formation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N-Dibutylbut-3-enamide exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical outcomes. The exact pathways and targets are still under investigation, but it is known to interact with proteins and other biomolecules through its amide and double bond functionalities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethylbut-3-enamide
- N,N-Dimethylbut-3-enamide
- N,N-Dipropylbut-3-enamide
Uniqueness
N,N-Dibutylbut-3-enamide is unique due to its specific chain length and substitution pattern, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers different steric and electronic effects, making it suitable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
920112-93-2 |
|---|---|
Molekularformel |
C12H23NO |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
N,N-dibutylbut-3-enamide |
InChI |
InChI=1S/C12H23NO/c1-4-7-10-13(11-8-5-2)12(14)9-6-3/h6H,3-5,7-11H2,1-2H3 |
InChI-Schlüssel |
DECBTWHNXADZBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane](/img/structure/B12624595.png)
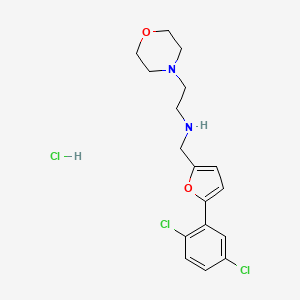
![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)
![7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12624611.png)
![1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B12624631.png)
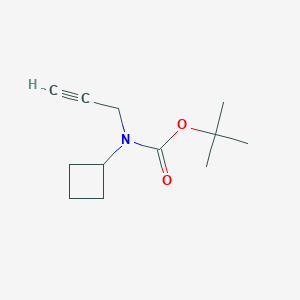
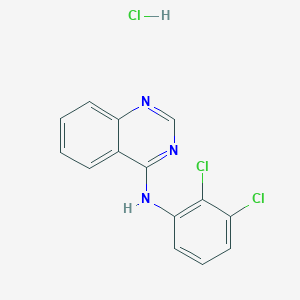

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)
